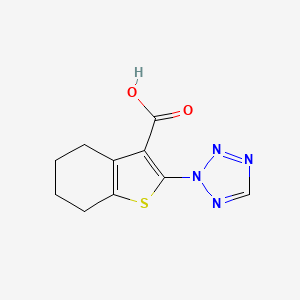

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

概要

説明

Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole group is often used in pharmaceuticals due to its bioisosteric similarity to the carboxylic acid group .

Synthesis Analysis

Tetrazoles can be synthesized through several methods. One common method is the reaction of azides with nitriles under harsh conditions, a process known as the Huisgen cycloaddition . Another method involves the Cu(I) catalyzed N2 arylation of tetrazole, which effectively prepares 2-(2H-Tetrazol-2-yl)benzoic acids and analogs with moderate yields from 2-halobenzoic acid substrates .Molecular Structure Analysis

The tetrazole ring is planar and aromatic, capable of donating or accepting protons, which makes it a useful moiety in many pharmaceuticals . It is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the N1, N2, or C5 positions .Physical And Chemical Properties Analysis

Tetrazoles are generally stable under normal conditions, but they can decompose and emit toxic nitrogen fumes when heated . They are soluble in water and other polar solvents .科学的研究の応用

Pharmaceutical Drug Design

The tetrazole moiety is a bioisostere for the carboxylate group, which means it can mimic the latter’s properties in biological systems . This makes the compound a valuable scaffold in the design of new pharmaceutical drugs, particularly in the development of angiotensin II receptor antagonists, which are used to treat hypertension.

Organic Synthesis

The compound’s ability to undergo regioselective Cu(I) catalyzed N2 arylation makes it a useful intermediate in organic synthesis . It can be used to prepare various benzoic acid analogs, which are key building blocks in the synthesis of more complex organic molecules.

Click Chemistry

The tetrazole group is known for its participation in click chemistry reactions, which are widely used for attaching small molecules to biomolecules in a highly selective and efficient manner . This can be particularly useful in the field of bioconjugation, which is essential for developing targeted drug delivery systems.

Molecular Docking Studies

The compound’s structure allows for its use in molecular docking studies, which are crucial for understanding drug-receptor interactions at the molecular level . This can accelerate the drug discovery process by predicting the binding affinities of drug candidates.

作用機序

Target of Action

It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

The structure of the compound was confirmed as 2-(2H-Tetrazol-2-yl)benzoic acid, with the coupling via the N2-position of the tetrazole ring . This suggests that the compound might interact with its targets via the tetrazole ring.

Biochemical Pathways

Compounds with tetrazole moieties are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Pharmacokinetics

It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .

Result of Action

Some synthesized compounds with tetrazole moieties showed significant cytotoxic effects .

Action Environment

The preparation of the compound involves cu (i) catalyzed c–n coupling of 2-iodo or 2-bromo benzoic acids with 5- (ethylthio)-1h-tetrazole followed by reductive cleavage of the thioether bond . This suggests that the synthesis and stability of the compound could be influenced by environmental conditions such as temperature and the presence of certain chemicals.

Safety and Hazards

While specific safety data for “2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is not available, it’s important to note that tetrazoles can be explosive and should be handled with care . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases .

将来の方向性

特性

IUPAC Name |

2-(tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-12-5-11-13-14/h5H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHUGBSZNHODFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3N=CN=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。